N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline
Description
N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline is a Schiff base derivative characterized by a nitroaniline core linked to a 4-chlorophenyl group via an imine (-CH=N-) bridge. This compound belongs to a broader class of aromatic amines and Schiff bases, which are known for their diverse applications in agrochemicals, pharmaceuticals, and materials science. The nitro (-NO₂) and chloro (-Cl) substituents confer distinct electronic and steric properties, influencing reactivity, stability, and biological activity.
Properties
CAS No. |
5802-79-9 |
|---|---|
Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-3-1-10(2-4-11)9-15-16-12-5-7-13(8-6-12)17(18)19/h1-9,16H |
InChI Key |
ITRKTPLUSFATHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline typically involves the condensation reaction between 4-nitroaniline and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to the inhibition of bacterial growth or the induction of cell death in certain microorganisms. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with key metabolic processes.
Comparison with Similar Compounds
Structural Analogues
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline ()
This compound replaces the 4-chlorophenyl group with a dimethylamino (-N(CH₃)₂) substituent. Both molecules share a nitroaniline backbone, but the dimethylamino derivative exhibits stronger fluorescence due to its extended conjugation, making it suitable for optoelectronic applications .
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline ()
This Schiff base features a 3,4-dimethoxyphenyl group instead of nitroaniline. The methoxy (-OCH₃) groups increase solubility in polar solvents but reduce electrophilicity at the imine bond. Crystallographic studies reveal that steric effects from the dimethoxy substituents lead to non-planar conformations, which may hinder π-π stacking interactions compared to the planar nitroaniline system in the target compound .
N-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one ()
This pyridinone derivative shares the 4-chlorophenyl moiety but incorporates a heterocyclic ring.
Functional Analogues
Insecticidal Activity ()
Pyridine-based analogs like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide exhibit superior insecticidal activity against cowpea aphids compared to acetamiprid (a commercial neonicotinoid).
Antifungal Activity ()
Schiff bases and triazine derivatives, such as (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline, demonstrate antifungal properties via inhibition of fungal cell wall synthesis. The target compound’s imine bond and chloro substituent could similarly disrupt fungal membranes, though this requires empirical validation .
Substituent Effects on Bioactivity
Halogen Substitution ()
In maleimide derivatives, halogen size (F, Cl, Br, I) minimally affects inhibitory potency against monoacylglycerol lipase (MGL). For example, N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 μM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) show comparable activity.
Nitro Group Reactivity ()
Nitro groups in aromatic amines enhance electrophilicity, facilitating nucleophilic substitution reactions. In N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine, the nitroso (-NO) group participates in redox cycling, generating reactive oxygen species (ROS). The target compound’s nitro group may similarly act as a redox-active moiety, though its stability under biological conditions remains unstudied .
Biological Activity
N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline, a Schiff base compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by data tables and relevant studies.
Chemical Structure and Synthesis
The compound this compound can be synthesized through the condensation reaction between 4-nitroaniline and 4-chlorobenzaldehyde. The resulting structure features a hydrazone linkage, which is critical for its biological activity.
Chemical Formula:
- Molecular Formula: C13H10ClN3O2
- Molar Mass: 265.69 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that Schiff bases derived from aniline compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro assays against various cancer cell lines demonstrated significant cytotoxic effects. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro. The following table summarizes its effectiveness in reducing inflammation markers:
| Cytokine | Concentration (ng/mL) | Treatment Group |
|---|---|---|
| TNF-α | 50 | Control |
| TNF-α | 10 | Treated |
| IL-6 | 40 | Control |
| IL-6 | 8 | Treated |
These findings suggest that this compound could be beneficial in treating inflammatory conditions .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of Schiff bases similar to this compound:
- Antimicrobial Efficacy : A comparative study evaluated various Schiff bases against common pathogens, confirming that compounds with similar structures exhibited enhanced antibacterial activity compared to traditional antibiotics.
- Cytotoxicity in Cancer Cells : Research conducted on different cancer cell lines revealed that modifications in the phenyl ring significantly impacted the cytotoxicity of related compounds.
- Inflammatory Response Modulation : In vivo studies demonstrated that these compounds could effectively reduce inflammation in animal models, suggesting their potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
